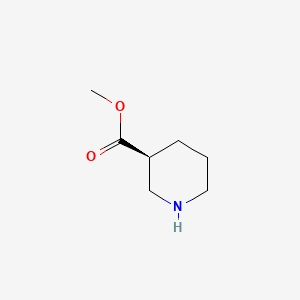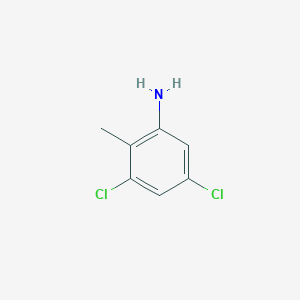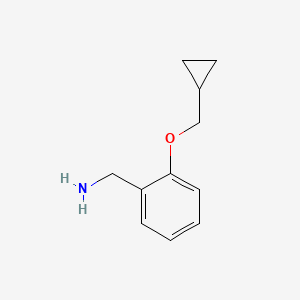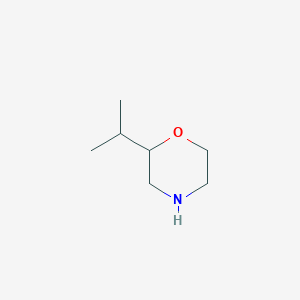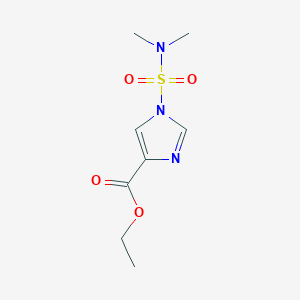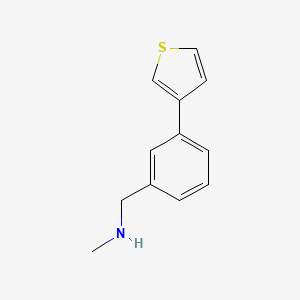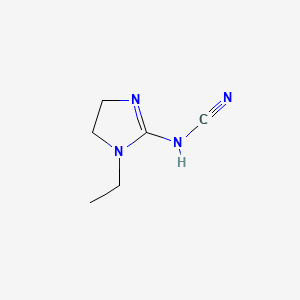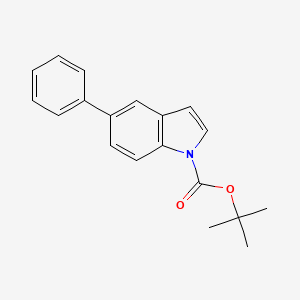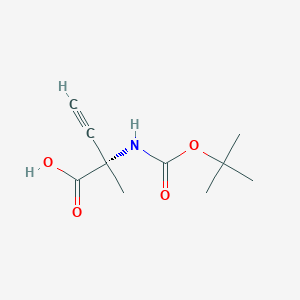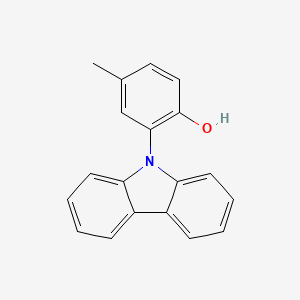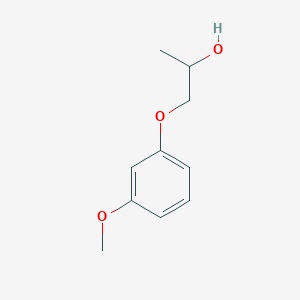
1-(3-Methoxyphenoxy)propan-2-ol
Übersicht
Beschreibung
1-(3-Methoxyphenoxy)propan-2-ol, also known as 1-methoxy-2-propyl phenol, is a phenolic compound that is used in various scientific research applications. It is a versatile and widely used compound due to its unique properties, including its stability, low toxicity, and low volatility. 1-(3-Methoxyphenoxy)propan-2-ol has been studied for its potential applications in a variety of fields, from biochemistry and physiology to organic synthesis and drug development.
Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions and Thermochemistry
1-(3-Methoxyphenoxy)propan-2-ol, as part of methoxyphenols, exhibits significant inter- and intramolecular hydrogen bonding capabilities. These properties are crucial for understanding the structural fragments of antioxidants and biologically active molecules. Thermochemical studies, including calorimetry and quantum-chemical analyses, have explored the thermodynamic properties of methoxyphenols, highlighting their relevance in condensed matter and their relations among properties and structures (Varfolomeev et al., 2010).
Synthesis and Biological Activities
Research has focused on synthesizing derivatives of 1-(3-Methoxyphenoxy)propan-2-ol for evaluating their antimicrobial and antioxidant activities. For instance, (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, prepared through reactions involving 1-(3-Methoxyphenoxy)propan-2-ol, showed varying degrees of antimicrobial activity against common human pathogens and demonstrated antioxidant properties, although they were found to be less potent compared to certain types of beta-blockers (Čižmáriková et al., 2020).
Material Science Applications
The compound has also found applications in the synthesis of novel materials, such as metal-free and metallophthalocyanines. These compounds, with 1-(3-Methoxyphenoxy)propan-2-ol substituents, exhibit unique aggregation behaviors and spectroscopic characteristics, making them suitable for various applications in material sciences (Acar et al., 2012).
Pharmaceutical Synthesis
In pharmaceutical research, derivatives of 1-(3-Methoxyphenoxy)propan-2-ol have been synthesized and tested for their adrenolytic activity, demonstrating potential as beta-blockers with various biological activities. These studies provide insights into the development of new therapeutic agents (Groszek et al., 2009).
Environmental and Analytical Chemistry
Further, 1-(3-Methoxyphenoxy)propan-2-ol derivatives have been utilized in the development of sensitive and selective analytical methods for the quantification of bioactive compounds, showcasing their importance in environmental and analytical chemistry applications (Walczak, 2014).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with α1- and β1-adrenoceptors .
Mode of Action
It’s structurally similar compounds have been reported to exhibit α1- and β1-adrenolytic activities . This suggests that 1-(3-Methoxyphenoxy)propan-2-ol might interact with its targets, leading to changes in cellular signaling and function.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOGSANXPRRCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621882 | |
| Record name | 1-(3-Methoxyphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenoxy)propan-2-ol | |
CAS RN |
382141-68-6 | |
| Record name | 1-(3-Methoxyphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



